molecular formula C18H14ClN3O3S2 B2864366 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-04-0

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2864366
CAS No.: 391875-04-0
M. Wt: 419.9
InChI Key: FVPUVEGLYOTZFO-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylethylthio Group: The phenylethylthio group can be introduced through a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-iodo-N-(4-methoxy-3-nitrophenyl)benzamide

Uniqueness

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives.

Biological Activity

The compound 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a thiadiazole ring , which is a significant pharmacophore associated with various biological activities. The presence of the chloro and methoxy groups enhances its lipophilicity and bioavailability.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound under review has shown promising results against various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli were tested using the agar diffusion method, demonstrating significant antibacterial effects compared to control groups .
Bacterial StrainActivity Observed
Staphylococcus aureusHigh
Escherichia coliModerate

Anticancer Properties

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Molecular docking studies suggest that it may act as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : The compound's interaction with enzymes like DHFR disrupts cellular processes essential for tumor growth.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A recent study synthesized various thiadiazole derivatives and evaluated their antimicrobial activities. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPUVEGLYOTZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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